4-Chloro-2,4'-bipyridine
Description
Significance of Bipyridine Scaffolds in Coordination Chemistry and Organic Synthesis
Bipyridine scaffolds are among the most extensively utilized ligands in coordination chemistry. rsc.org Their bidentate nature allows them to form stable chelate complexes with a wide array of metal ions. rsc.org This strong binding affinity is fundamental to their application in catalysis, where they can stabilize metal centers and influence the steric and electronic environment of the catalytic site. In organic synthesis, bipyridine derivatives serve as versatile building blocks and ligands in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The pyridine (B92270) ring, a key component of the bipyridine structure, is a common motif in numerous biologically active compounds and pharmaceuticals, highlighting the importance of these scaffolds in medicinal chemistry. nih.govenpress-publisher.comnih.govmdpi.com
The Unique Role of Halogenated Bipyridine Derivatives, with a Focus on 4-Chloro-2,4'-bipyridine
The introduction of halogen atoms onto the bipyridine framework dramatically alters its electronic properties. Halogens, being electronegative, withdraw electron density from the pyridine rings, which in turn affects the ligand's ability to donate electrons to a metal center. This modification of the ligand field strength is a powerful tool for tuning the properties of the resulting metal complexes, such as their redox potentials and spectroscopic characteristics.
This compound is a specific isomer that has garnered attention for its unique structural and electronic characteristics. The chlorine atom at the 4-position of one pyridine ring and the linkage at the 2- and 4'-positions create an asymmetric ligand with distinct coordination properties. This asymmetry can be exploited to create metal complexes with specific geometries and reactivities. The presence of the chloro-substituent also provides a reactive handle for further functionalization through various cross-coupling reactions. acs.org
Historical Context and Evolution of Research on Chloro-Substituted Bipyridines
The study of bipyridines dates back to the late 19th century, with the first synthesis of 2,2'-bipyridine (B1663995). nih.govresearchgate.net Early research focused on their coordination chemistry, particularly with iron and other transition metals. nih.govresearchgate.net The development of synthetic methods to introduce substituents onto the bipyridine core, including halogens, expanded the scope of their applications.
Initially, the synthesis of chloro-substituted bipyridines was often challenging, involving multi-step procedures with variable yields. nih.gov However, the advent of modern cross-coupling reactions, such as Suzuki and Negishi couplings, has provided more efficient and versatile routes to these compounds. mdpi.comorganic-chemistry.org These advancements have enabled the systematic study of how the position and number of chlorine atoms influence the properties of bipyridine ligands and their metal complexes. For instance, the synthesis of various 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines has been achieved through a modified Negishi cross-coupling reaction. organic-chemistry.org Research has also explored the synthesis of polyhalogenated 4,4'-bipyridines from dihalopyridines. acs.org
Current Research Landscape and Emerging Trends for this compound
Current research on this compound and other halogenated bipyridines is highly interdisciplinary. In materials science, these ligands are being incorporated into metal-organic frameworks (MOFs) and coordination polymers, where the halogen atoms can influence the framework's structure and properties. chemicalbook.com There is also significant interest in their use in photochemistry and electrochemistry, where the electronic tuning afforded by the chloro-substituent is crucial for designing photosensitizers and electrocatalysts. chemicalbook.com
Emerging trends point towards the use of these ligands in the development of "smart" materials that respond to external stimuli. The reactivity of the carbon-chlorine bond allows for post-synthetic modification of materials containing this compound, opening up possibilities for creating dynamic and functional systems. Furthermore, the unique coordination geometry of this ligand is being explored for the construction of complex supramolecular assemblies and for applications in asymmetric catalysis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
4-chloro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H |
InChI Key |
KEJMRFQAMHFLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Coordination Chemistry of 4 Chloro 2,4 Bipyridine
Ligand Properties and Electronic Structure Considerations
The introduction of a substituent onto the bipyridine framework significantly modifies its properties as a ligand. In the case of 4-Chloro-2,4'-bipyridine, the chloro group at the 4-position of one of the pyridine (B92270) rings imparts specific stereoelectronic characteristics that dictate its interaction with metal centers.
The chloro substituent exerts a profound influence on the electronic nature of the bipyridine ligand primarily through its inductive effect. As a halogen, chlorine is highly electronegative and acts as an electron-withdrawing group. This inductive withdrawal of electron density (-I effect) from the pyridine ring has several consequences:
Reduced Basicity: The electron density on the nitrogen atom of the 4-chloropyridyl ring is significantly decreased. This reduction in electron density lowers the pKa of this nitrogen atom, making it a weaker Lewis base and thus a weaker donor to a metal cation compared to the nitrogen on the unsubstituted ring.
Asymmetric Donor Properties: The most critical outcome of this substitution is the creation of an electronically asymmetric ligand. The two nitrogen atoms are no longer equivalent. The N-atom of the 2-pyridyl ring remains a relatively strong donor, similar to pyridine itself, while the N'-atom of the 4-chloropyridyl ring becomes a significantly poorer donor. This asymmetry can lead to preferential coordination at the more basic nitrogen site or influence the stability and structure of resulting coordination polymers.
From a steric perspective, the chloro group at the 4-position does not impose significant hindrance around the adjacent nitrogen donor atom, allowing for relatively unimpeded access by metal ions. This is in contrast to substituents at the 2, 2', 6, or 6' positions, which can sterically clash with other ligands in the coordination sphere.
The ligand field strength is a measure of the extent to which a ligand splits the d-orbitals of a metal ion. This splitting is directly related to the ligand's ability to donate electron density to the metal. Based on the electronic effects discussed, this compound is expected to be a weaker field ligand than its parent, unsubstituted 2,4'-bipyridine (B1205877).
The spectrochemical series ranks ligands according to their field strength. While this compound is not explicitly ranked in most standard series, its position can be inferred. Pyridine and its derivatives are considered moderately strong field ligands. The presence of the electron-withdrawing chloro group would shift this compound towards the weaker-field end of the series relative to unsubstituted bipyridines.
The donor capabilities are intrinsically linked to the energy of the ligand's frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), which often corresponds to the nitrogen lone pairs. For this compound, one would expect two distinct nitrogen lone-pair orbitals with different energies. The HOMO is likely to be localized more on the nitrogen of the unsubstituted ring, making it the primary site for donation to a metal center. The lower-energy lone pair orbital on the chloro-substituted ring represents a secondary, much weaker donor site. This electronic disparity makes this compound a potentially interesting ligand for constructing heterofunctional coordination networks.
Formation and Characterization of Metal Complexes
The unique electronic and structural features of this compound allow for the formation of various metal complexes, including both discrete molecules and extended coordination polymers.
Metal complexes of this compound can be synthesized using standard techniques in coordination chemistry, typically by reacting a metal salt with the ligand in a suitable solvent or solvent mixture. The nature of the final product is influenced by factors such as the metal-to-ligand ratio, the type of metal salt and its counter-ion, and the reaction conditions (e.g., temperature, solvent polarity). ub.edu
Homoleptic Complexes: These are complexes in which only one type of ligand is coordinated to the central metal ion, such as [M(4-Cl-2,4'-bpy)n]x+. unacademy.comyoutube.com The synthesis of a true homoleptic complex with a bridging ligand like a bipyridine is often challenging, as it tends to form coordination polymers rather than discrete mononuclear species.
Heteroleptic Complexes: These complexes contain more than one type of ligand bound to the metal center. unacademy.comyoutube.com For this compound, this would typically involve co-ligands that might be monodentate (e.g., halides, water, thiocyanate) or polydentate (e.g., acetylacetonate, carboxylates). mdpi.com The synthesis usually involves a one-pot reaction of the metal salt with both ligands or a stepwise approach where a precursor complex is first formed. ub.edu
For example, a common synthetic route involves dissolving a metal chloride or nitrate salt in a solvent like ethanol or acetonitrile and adding a solution of this compound, often followed by heating or slow evaporation to induce crystallization. acs.org
The structural diversity of complexes involving this compound stems from its possible coordination modes. As an unsymmetrical bipyridine, it can adopt several roles:
Monodentate Ligand: The ligand can bind to a single metal center through one of its two nitrogen atoms. Due to the higher basicity of the nitrogen on the unsubstituted ring, this is the preferred coordination site.
Bridging Ligand: This is a very common coordination mode for bipyridines with nitrogen atoms in non-chelating positions (like 4,4'-bipyridine). This compound can act as a linker between two metal centers, with each nitrogen atom coordinating to a different metal. This mode of coordination leads to the formation of coordination polymers, which can be one-dimensional (chains), two-dimensional (sheets), or three-dimensional (frameworks). ub.edusioc-journal.cnacs.org The length and rigidity of the bipyridine spacer are key factors in determining the topology of these networks.
Chelating Ligand: While 2,2'-bipyridine (B1663995) is a classic chelating ligand, forming a stable five-membered ring with a metal ion, 2,4'-bipyridine would form a much larger and more strained seven-membered ring. This mode is therefore sterically and entropically unfavorable and is not commonly observed.
The resulting coordination geometries around the metal center are dictated by the metal's preferred coordination number and the steric and electronic properties of all ligands involved. libretexts.org Common geometries include tetrahedral (e.g., for Zn(II), Co(II)), square planar (e.g., for Pt(II), Pd(II)), and octahedral (e.g., for many first-row transition metals like Fe(II), Co(II), Ni(II), Cu(II)). acs.orglibretexts.org In coordination polymers, the metal ion acts as a node, and the this compound ligand acts as a linker, connecting these nodes into an extended structure. mdpi.com
The definitive characterization of coordination compounds of this compound relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.
X-ray Diffraction: This is the most powerful technique for unambiguously determining the solid-state structure of a metal complex. It provides precise information on:
Coordination Geometry: The arrangement of ligands around the metal center (e.g., octahedral, tetrahedral).
Bond Lengths and Angles: Key parameters such as metal-nitrogen (M-N) bond distances and ligand bite angles. For complexes with this compound, one would expect two different M-N bond lengths if the ligand acts in a bridging or chelating fashion, reflecting the different donor strengths of the two nitrogen atoms.
Supramolecular Structure: In the case of coordination polymers, diffraction reveals how the individual units are linked and packed in the crystal lattice. ub.edumdpi.com
| Parameter | Expected Observation for a Bridging 4-Cl-2,4'-bpy Complex |
| M-N(2-pyridyl) distance | Shorter bond length, indicative of a stronger bond. |
| M-N'(4-chloropyridyl) distance | Longer bond length, reflecting weaker donation. |
| Pyridine Ring Planarity | Rings are typically planar but may be twisted relative to each other. |
| Overall Structure | Formation of 1D, 2D, or 3D coordination polymer networks. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of diamagnetic complexes in solution.
Chemical Shifts: Upon coordination to a metal, the signals of the ligand's protons and carbons experience shifts. Protons closer to the coordination site (e.g., H2, H6) typically show the most significant downfield shifts due to the deshielding effect of the metal center. researchgate.netrsc.org
Symmetry: In solution, NMR can provide insights into the symmetry of the complex. For an asymmetrically coordinated this compound, a complex set of signals would be expected, corresponding to the inequivalent protons on both rings.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand.
Pyridine Ring Vibrations: The vibrational modes of the pyridine rings, particularly the C=C and C=N stretching vibrations that appear in the 1400-1650 cm⁻¹ region, typically shift to higher frequencies (wavenumbers) upon coordination. rsc.org This shift is due to the stiffening of the bonds as electron density is donated from the ring to the metal.
Far-IR Region: The region below 600 cm⁻¹ can reveal bands corresponding to the metal-ligand (M-N) stretching vibrations, providing direct evidence of coordination. acs.org
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination |
| Pyridine Ring C=C, C=N stretching | 1400-1610 cm⁻¹ | Shift to higher frequency (e.g., +10 to +30 cm⁻¹) |
| C-H out-of-plane bending | 700-900 cm⁻¹ | Minor shifts |
| Metal-Nitrogen (M-N) stretching | N/A | Appearance of new bands in the Far-IR (200-500 cm⁻¹) |
Metal-Organic Frameworks (MOFs) Incorporating this compound as a Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). The use of functionalized bipyridine ligands, such as this compound, as linkers offers a pathway to construct MOFs with tailored properties and functionalities. The asymmetry of the 2,4'-bipyridine backbone and the presence of the chloro substituent introduce specific design considerations and lead to unique structural and chemical features.
Design Principles for MOF Construction
The construction of MOFs using this compound as a linker is governed by the principles of crystal engineering, where the final architecture is directed by the geometry of the building blocks and the nature of the coordination bonds.
Key design principles include:
Choice of Metal Node: The coordination geometry of the metal ion or cluster is a primary determinant of the resulting MOF topology. For instance, metal ions preferring octahedral coordination can connect to multiple linkers, leading to three-dimensional (3D) frameworks, while those with square planar or tetrahedral geometries might form two-dimensional (2D) layers or other specific topologies.
Role of the Linker: As a ditopic linker, this compound can bridge two different metal centers. Its bent, asymmetric nature, unlike the linear 4,4'-bipyridine (B149096), can lead to more complex and less predictable network topologies. The chloro group adds functionality to the pore walls and can influence the electronic properties of the framework.
Mixed-Linker Strategy: To control porosity and introduce multiple functionalities, this compound can be used in conjunction with other linkers, such as dicarboxylates. nih.govresearchgate.net This mixed-linker approach allows for the construction of pillared-layer structures, where 2D sheets formed by metal ions and carboxylate linkers are propped apart by the bipyridine "pillars," creating defined channels and pores. rsc.org
Solvent and Temperature Effects: The choice of solvent and the reaction temperature can significantly influence the crystallization process, often leading to the formation of different structural isomers (polymorphs) or affecting the degree of framework interpenetration. rsc.org Solvothermal synthesis is a common method used to achieve the high-quality crystals necessary for structural determination. rsc.orgmdpi.comnih.gov
Post-Synthetic Modification (PSM): The chloro group on the bipyridine linker serves as a handle for PSM. After the MOF has been constructed, the chlorine atom can potentially be substituted with other functional groups, allowing for the fine-tuning of the framework's chemical environment without altering its underlying topology.
Structural Diversity and Porosity Features of MOFs
The combination of different metal nodes, co-ligands, and synthesis conditions with bipyridine-type linkers leads to a wide array of MOF architectures with varying dimensionalities and porosities. While specific examples for this compound are not extensively documented, the behavior of analogous bipyridine linkers provides insight into the expected structural diversity.
Dimensionality: MOFs incorporating bipyridine linkers can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.gov For example, the use of a flexible dicarboxylic acid with 4,4'-bipyridine and various divalent metals (Cd(II), Zn(II), Mn(II)) has been shown to produce 1D, 2D, and 3D structures depending on the synthetic conditions. nih.govresearchgate.net The asymmetric nature of this compound would likely favor the formation of non-interpenetrated, complex 3D networks.
Pillared-Layer Frameworks: A common structural motif involves 2D layers constructed from metal ions and carboxylate linkers, which are then pillared by bipyridine ligands to form a 3D structure with well-defined channels. rsc.org The length and functionality of the bipyridine pillar directly influence the pore size and chemical nature of the channels.
Porosity: The porosity of these MOFs is a critical feature for applications in gas storage and catalysis. The Brunauer–Emmett–Teller (BET) surface area is a key metric used to quantify this porosity. For MOFs constructed with cobalt, a benzenetetracarboxylate linker, and 4,4'-bipyridine, a BET surface area of 596 m²/g has been reported, demonstrating significant porosity. rsc.org The introduction of a chloro group on the linker can affect porosity; while it adds bulk, potentially reducing the pore volume slightly, it also modifies the surface chemistry of the pores, which can enhance selective gas adsorption.
Table 1: Porosity Data for Representative Bipyridine-Based MOFs
| MOF Formulation | Metal Center | Bipyridine Linker | BET Surface Area (m²/g) | Porosity Type | Reference |
| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O | Co(II) | 4,4'-bipyridine | 596 | Microporous | rsc.org |
| [{Co₂(4,4'-bipy)₃(H₂O)₂}V₄O₁₂]·2H₂O | Co(II) | 4,4'-bipyridine | Not specified | Porous | acs.org |
| Ionic Fe-MOF with 4′-pyridyl-2,2′:6′,2′′-terpyridine | Fe(II)/Fe(III) | pytpy | 3.86 | Microporous | nih.gov |
Reactivity of Coordinated this compound
Coordination of the this compound ligand to a metal center significantly alters its electronic properties and chemical reactivity. The metal center acts as a strong electron-withdrawing group, influencing both the susceptibility of the halogen atom to nucleophilic attack and the lability of the ligand itself.
Enhanced Reactivity of Halogen Atoms in Coordinated Bipyridines towards Nucleophiles
The chlorine atom on an uncoordinated pyridine or bipyridine ring is generally unreactive towards nucleophilic aromatic substitution (SNAr). However, upon coordination to a cationic metal center, the ligand's reactivity is profoundly enhanced.
The metal center withdraws electron density from the bipyridine ring system, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to attack by nucleophiles. researchgate.net This effect is particularly pronounced in cationic complexes, such as those of Ru(II) or Rh(III). researchgate.net
Theoretical calculations on the related 4-chloro-2,2'-bipyridine system provide quantitative insight into this phenomenon. B3LYP calculations show that the standard enthalpy of activation (ΔH°≠) for the nucleophilic substitution of the chlorine atom by a methoxide ion (OCH₃⁻) is significantly lowered upon coordination to a Ru(II) center.
Free ligand: ΔH°≠ for the reaction of free 4-chloro-2,2'-bipyridine with OCH₃⁻ is calculated to be 72.8 kJ mol⁻¹ . researchgate.net
Coordinated ligand: The calculated ΔH°≠ for the same reaction on the [Ru(bipy)₂(bipy-Cl)]²⁺ complex is only 46.7 kJ mol⁻¹ . researchgate.net
Ligand Exchange and Transformation within Metal Coordination Spheres
Ligands within a metal's coordination sphere are not static and can undergo various reactions, including complete replacement (ligand exchange) or chemical modification (ligand transformation).
Ligand Exchange: Coordinated this compound can be displaced by other ligands, particularly those that form more stable complexes. The thermodynamics and kinetics of such exchange reactions are influenced by several factors:
Chelate Effect: Bidentate ligands like bipyridines generally form more stable complexes than monodentate ligands like pyridine. Therefore, the exchange of two monodentate pyridine ligands for one bidentate bipyridine ligand is often thermodynamically favorable.
Solvent Effects: The nature of the solvent can influence the speciation and stability of complexes in solution, thereby affecting the position of the ligand exchange equilibrium.
Electronic and Steric Effects: The electronic properties of incoming ligands and the steric environment around the metal center play a crucial role. For instance, studies on trimethylplatinum(IV) complexes have shown that pyridine ligands can be readily exchanged by corresponding bipyridine ligands to form more stable chelate complexes.
Ligand Transformation: This refers to chemical reactions that modify the coordinated ligand without breaking the metal-ligand bond. The nucleophilic substitution of the chlorine atom, as detailed in section 3.4.1, is a prime example of a ligand transformation. By coordinating the this compound to a metal, the chloro group is activated, allowing it to be transformed into other functional groups (e.g., -OCH₃, -CN, -NR₂) while the ligand remains bound to the metal center. This strategy is a powerful tool in coordination chemistry for the in-situ modification of complex properties.
Catalytic Applications of 4 Chloro 2,4 Bipyridine Metal Complexes
Role of 4-Chloro-2,4'-bipyridine as a Ligand in Catalytic Systems
The performance of a metal-based catalyst is intrinsically linked to the nature of the ligands coordinated to the metal center. These ligands can influence the catalyst's stability, solubility, and, most importantly, its electronic and steric environment. In the case of this compound, the presence and position of the chloro substituent and the isomeric nature of the bipyridine core are expected to impart distinct properties to its metal complexes.
The modification of the this compound ligand itself presents a potential avenue for fine-tuning catalytic activity. Further functionalization of the bipyridine backbone could introduce additional steric bulk or electronic diversity. For example, the introduction of bulky groups near the coordination site could enhance selectivity in certain reactions. Similarly, the addition of other electron-donating or electron-withdrawing groups could provide a more nuanced control over the electronic properties of the catalyst. While this is a common strategy in ligand design, specific examples of such modifications on the this compound scaffold and their resulting impact on catalysis have not been documented in detail.
Homogeneous Catalysis Mediated by this compound Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high activity and selectivity. Bipyridine-metal complexes are widely used in this area.
The choice of the metal center is crucial in defining the catalytic application of a ligand. Zinc, ruthenium, and copper are common metals used in conjunction with bipyridine ligands for a variety of transformations.
Zinc Complexes: Zinc(II) complexes with bipyridine ligands have been explored in various catalytic reactions. However, there is a lack of specific studies detailing the catalytic applications of zinc complexes with this compound.
Ruthenium Complexes: Ruthenium-bipyridine complexes are renowned for their roles in a wide array of catalytic processes, including oxidation, reduction, and carbon-carbon bond formation. While research on ruthenium complexes with the related 2,4'-bipyridine (B1205877) ligand exists, specific catalytic data for the 4-chloro substituted version is not available.
Copper Complexes: Copper complexes with bipyridine ligands are widely used in atom transfer radical polymerization (ATRP), C-C and C-N cross-coupling reactions, and oxidation catalysis. The influence of the 4-chloro substituent on the 2,4'-bipyridine ligand in copper-mediated catalysis is an area that warrants investigation.
Understanding the mechanism of a catalytic reaction is fundamental for its optimization and further development. Key reaction types where bipyridine ligands are often employed include C-C bond formation and hydrofunctionalization.
C-C Bond Formation: Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings often utilize palladium or nickel catalysts with bipyridine-type ligands. The electronic properties of the ligand can influence the efficiency of the transmetalation and reductive elimination steps. The specific role of this compound in facilitating such bond formations is yet to be reported.
Hydrofunctionalization: The addition of an H-X bond across an unsaturated C-C bond is a fundamental transformation. Metal complexes, including those of copper, are known to catalyze such reactions. The ligand can influence the regioselectivity and stereoselectivity of the addition. There is currently no specific information on the use of this compound complexes in hydrofunctionalization reactions.
Photocatalysis and Electrocatalysis
In recent years, the application of metal complexes in photocatalysis and electrocatalysis for energy conversion and organic synthesis has gained significant traction. Bipyridine complexes, particularly those of ruthenium and iridium, are prominent in these fields due to their favorable photophysical and electrochemical properties. The electron-withdrawing nature of the chloro substituent in this compound could potentially influence the excited-state properties and redox potentials of its metal complexes, making them interesting candidates for such applications. However, specific studies on the photocatalytic or electrocatalytic performance of this compound metal complexes are not found in the existing literature.
Photoredox Catalysis with Copper and Rhenium Complexes
The unique photophysical and redox properties of copper and rhenium complexes bearing substituted bipyridine ligands make them effective photoredox catalysts.
Copper Complexes: Copper(I) complexes with substituted 2,2'-bipyridine (B1663995) ligands have been developed as efficient photoredox catalysts for organic synthesis. acs.orgcore.ac.uk These complexes, particularly heteroleptic structures, can exhibit longer excited state lifetimes and more positive Cu(I)/Cu(II) redox potentials compared to traditional copper catalysts. acs.org For instance, a heteroleptic copper(I) complex containing a disubstituted 2,2'-bipyridine and a bisphosphine ligand (Xantphos) has proven to be a highly efficient catalyst for the chlorotrifluoromethylation of alkenes, including challenging styrene (B11656) substrates. acs.org This reaction provides a valuable method for introducing trifluoromethyl groups into organic molecules under mild, visible-light-mediated conditions. acs.orgbeilstein-journals.org The mechanism of copper photoredox catalysis often involves the photoexcited Cu(I) complex engaging in a single electron transfer (SET) process with a substrate. beilstein-journals.org
Rhenium Complexes: Rhenium(I) bipyridine complexes are well-established catalysts for the photochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO). nih.govrsc.org Researchers have designed and synthesized various fac-Re(I)(CO)3 complexes with modified bipyridine ligands to harness visible light for this conversion. nih.govnih.gov In a typical system, a rhenium complex appended with a bipyridine ligand acts as the photocatalyst, while a sacrificial reductant like triethanolamine (B1662121) (TEOA) is used. nih.gov Upon irradiation with visible light (λ ≥ 400 nm), these catalysts have demonstrated competent activity for CO production. nih.gov For example, certain homologous fac-Re(I)(CO)3 complexes have shown turnover frequencies (TOFs) of approximately 5 hr⁻¹ with turnover numbers (TONs) around 20 for the photocatalytic production of CO. nih.gov The modular synthesis of these complexes allows for the strategic modification of the bipyridine ligand to tune the catalyst's electronic and photophysical properties. nih.gov
Electrocatalytic Processes Facilitated by this compound Metal Complexes
Metal complexes with bipyridine ligands are widely employed in electrocatalysis, where they facilitate redox reactions at an electrode surface. The electronic nature of the bipyridine ligand, influenced by substituents like the chloro group, can significantly impact the catalyst's performance.
Bipyridine complexes of metals such as nickel are effective catalysts for reductive organic syntheses, including the preparation of unsymmetrical biaryls via the electroreduction of aryl halides. acs.org Studies on nickel complexes with substituted bipyridine ligands for cross-electrophile coupling reactions have shown that substituents on the ligand backbone have a major impact on catalytic performance. nih.gov For instance, the presence and size of substituents can influence the stability of catalytic intermediates, such as Ni(I) species, and affect the rate of key elementary steps like radical capture. nih.gov
In the context of CO2 reduction, the choice of metal center in bipyridine complexes (e.g., Mn, Re, Ru) can lead to different reaction mechanisms and product selectivities. nih.gov Manganese and Rhenium bipyridine complexes have been investigated as catalysts for the electrochemical reduction of CO2. mdpi.com Spectroelectrochemical studies on a Mn(apbpy)(CO)3Br complex (where apbpy is an aminophenyl-substituted bipyridine) suggest a slow catalytic reduction of CO2 even in the absence of proton donors, albeit at highly negative potentials. mdpi.com The corresponding Rhenium complex, Re(apbpy)(CO)3Br, demonstrated slow catalytic conversion at its first reduction potential. mdpi.com The presence of a proton source, such as water, can accelerate the catalytic behavior. mdpi.com
Water Oxidation Catalysis
The oxidation of water is a critical reaction for technologies aimed at producing hydrogen fuel from solar energy. mdpi.com Molecular catalysts, including those based on metal-bipyridine complexes, are pivotal in understanding and optimizing this process. mdpi.com
Ruthenium complexes featuring bipyridine and its derivatives have been extensively studied as water oxidation catalysts (WOCs). mdpi.comwikipedia.org A well-known example is the "blue dimer," [(H2O)RuIII(bipy)2(μ-O)RuIII(bipy)2(H2O)]4+, which was one of the first molecular WOCs reported. mdpi.com The mechanism of these catalysts often involves the formation of high-valent metal-oxo species that oxidize water. The electronic properties of the ligands play a crucial role; electron-withdrawing groups (EWGs) on the bipyridine ligand have been shown to yield higher turnover numbers (TONs), while electron-donating groups (EDGs) can increase the reaction rate. mdpi.com
More recently, earth-abundant metals like copper have been explored for water oxidation. mdpi.com A soluble copper-bipyridine complex, (2,2'-bipyridine)Cu(OH)2, formed in situ at high pH, was identified as a highly rapid homogeneous water-oxidation catalyst. nih.gov This catalyst operates at an overpotential of about 750 mV and exhibits a turnover frequency (TOF) of approximately 100 s⁻¹, making it one of the fastest known homogeneous WOCs. nih.gov The catalytic efficiency of such systems can depend on whether the active species is mononuclear or dinuclear, with some dinuclear copper complexes showing higher initial TOFs. mdpi.com
Structure-Activity Relationships in this compound Catalysts
The catalytic performance of metal complexes derived from this compound is intrinsically linked to their molecular structure. The interplay between the ligand architecture, the metal center, and the reaction environment dictates the catalyst's efficiency, selectivity, and stability.
Ligand Design Principles for Optimized Catalytic Efficiency
The rational design of ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of a metal complex's reactivity. researchgate.net For bipyridine-based catalysts, several design principles are key to optimizing efficiency.
Electronic Tuning: The electronic properties of the bipyridine ligand can be modulated by introducing electron-donating or electron-withdrawing substituents. A chloro group, as in this compound, acts as an electron-withdrawing group. In water oxidation catalysis with ruthenium complexes, EWGs have been shown to increase the catalyst's turnover number. mdpi.com This is because EWGs can stabilize the catalyst in higher oxidation states, which are often involved in the catalytic cycle.
Steric Hindrance: The size and position of substituents on the bipyridine frame can impose steric constraints that influence the coordination geometry and stability of the metal complex. For example, in Ni-catalyzed cross-electrophile coupling, bulkier substituents in the 6,6'-positions of a bipyridine ligand were found to better stabilize the active Ni(I) intermediate species. nih.gov However, excessive steric bulk can also hinder substrate coordination. nih.gov The design of chiral bipyridine ligands often leverages steric hindrance to create a specific chiral environment around the metal center, enabling enantioselective catalysis. rsc.orgnih.gov
Secondary Coordination Sphere: Modifications to atoms or functional groups that are not directly bonded to the metal center, but are part of the ligand scaffold, can significantly influence reactivity. nih.govresearchgate.net For instance, incorporating pendant amine groups into bipyridine ligands for CO2 reduction catalysts can shift product selectivity from CO to formate (B1220265) (HCOO⁻) by facilitating proton transfer steps. nih.gov
The following table summarizes how ligand modifications can impact catalytic performance based on findings from related bipyridine systems.
| Ligand Modification Principle | Effect on Catalyst Property | Example Catalytic System | Reference |
|---|---|---|---|
| Introduction of Electron-Withdrawing Groups (EWGs) | Increases Turnover Number (TON) | Ruthenium-bipyridine for Water Oxidation | mdpi.com |
| Introduction of Electron-Donating Groups (EDGs) | Increases Reaction Rate | Ruthenium-bipyridine for Water Oxidation | mdpi.com |
| Increased Steric Bulk at 6,6'-positions | Stabilizes Ni(I) intermediates | Nickel-bipyridine for Cross-Electrophile Coupling | nih.gov |
| Incorporation of Pendant Amines (Secondary Sphere) | Shifts product selectivity in CO2 reduction | Manganese-bipyridine for Electrocatalysis | nih.gov |
Understanding Reaction Selectivity and Turnover Numbers
Reaction selectivity and turnover numbers (TONs) are critical metrics for evaluating a catalyst's practical utility. In catalysts based on this compound, these parameters are governed by a combination of electronic, steric, and mechanistic factors.
Selectivity: The ability of a catalyst to produce a desired product over other possibilities is crucial. In the electrocatalytic reduction of CO2, the choice of metal center coordinated to the bipyridine ligand dramatically influences selectivity. nih.gov With a manganese center, the introduction of pendant amines to the ligand shifts selectivity from CO to HCOO⁻. In contrast, with rhenium and ruthenium centers, CO remains the major product, highlighting a metal-dependent reaction mechanism. nih.gov Similarly, in photoredox catalysis, a [Cu(dap)2]Cl catalyst promotes the trifluoromethylchlorosulfonylation of alkenes, whereas ruthenium or iridium-based photosensitizers lead to trifluoromethylchlorination with the loss of SO2, demonstrating that the catalyst itself can dictate the reaction pathway. beilstein-journals.org
Turnover Numbers (TON) and Frequencies (TOF): TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the rate of this conversion. Ligand design directly impacts these values. As mentioned, ruthenium WOCs with electron-withdrawing groups on the bipyridine ligand exhibit higher TONs. mdpi.com In the photocatalytic reduction of CO2, certain fac-Re(I)(CO)3 complexes with substituted bipyridines achieve TONs of approximately 20 with TOFs around 5 hr⁻¹. nih.gov For water oxidation, a (2,2'-bipyridine)Cu(OH)2 catalyst shows a remarkable TOF of ~100 s⁻¹. nih.gov Lower turnover frequencies were observed for Ni catalysts containing bipyridine ligands with bulky 6,6'-substituents in cross-electrophile coupling, indicating that while steric bulk can enhance stability, it may slow down the catalytic rate. nih.gov
The table below provides a comparative look at the performance of various metal-bipyridine catalytic systems.
| Catalyst System | Catalytic Process | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |
|---|---|---|---|---|
| Rhenium-bipyridine complex | Photocatalytic CO2 Reduction | ~20 | ~5 hr⁻¹ | nih.gov |
| Copper-bipyridine complex | Electrocatalytic Water Oxidation | Not Specified | ~100 s⁻¹ | nih.gov |
| Ruthenium-bipyridine (with EWG) | Water Oxidation | Higher TON reported | Not Specified | mdpi.com |
| Manganese-bipyridine complex | Electrocatalytic CO2 Reduction | Up to 164,000 (surface-bound) | Not Specified | mdpi.com |
Applications in Materials Science and Supramolecular Chemistry
Design and Synthesis of Functional Materials Incorporating 4-Chloro-2,4'-bipyridine
The synthesis of functional materials based on this compound would likely involve leveraging its coordinating capabilities and the reactivity of the chloro-substituent. This could include metal-catalyzed cross-coupling reactions to introduce other functional groups or direct coordination to metal centers to form metal-organic complexes.
| Property | Observation in Analogous Bipyridine Compounds | Potential Implication for this compound |
| Luminescence Origin | Predominantly from π–π* transitions in the bipyridine core. | Similar origin of luminescence is expected. |
| Effect of Halogenation | Can lead to significant shifts in emission wavelengths and enhanced quantum efficiency. | The chlorine atom may tune the emission properties. |
| Potential Applications | Host materials in OLEDs, fluorescent probes. | Potential use in similar optoelectronic and sensing applications. |
In the realm of sensor development, bipyridine moieties are frequently used as chelating agents for the detection of metal ions. The binding of a metal ion to the bipyridine unit can induce a change in the photophysical properties of the molecule, such as a "turn-on" fluorescence response. acs.org While no specific sensor applications of this compound have been reported, its structural similarity to other bipyridine-based sensors suggests its potential in the design of chemosensors for various analytes.
Supramolecular Assemblies and Coordination Polymers
The directional and predictable coordination of bipyridine ligands to metal centers is a cornerstone of supramolecular chemistry and the construction of coordination polymers. nih.govresearchgate.netmdpi.com
4,4'-Bipyridine (B149096) is a classic example of a linear, rigid linker used to construct a vast array of supramolecular architectures, including molecular squares and cages. mdpi.com The introduction of a chloro-substituent in this compound would introduce asymmetry and could be used to fine-tune the geometry and properties of the resulting supramolecular assemblies. The chlorine atom could also participate in non-covalent interactions, such as halogen bonding, which can be a powerful tool in directing the self-assembly of complex architectures.
The self-assembly of bipyridine derivatives with metal ions is a spontaneous process that leads to the formation of highly ordered coordination polymers. nih.govfrontiersin.org The structure of these polymers, whether they are one-, two-, or three-dimensional, is dictated by the coordination geometry of the metal ion and the structure of the bipyridine ligand. nih.govfrontiersin.org For this compound, its ability to act as a bridging ligand would be central to forming extended networks. The presence of the chloro group could influence the packing of these polymeric chains in the solid state.
| Architectural Motif | Role of Bipyridine Ligand | Potential Influence of this compound |
| Molecular Squares | Acts as a linear edge linker connecting metal corners. | Asymmetric nature could lead to distorted or functionalized squares. |
| Coordination Polymers | Bridges metal centers to form 1D, 2D, or 3D networks. | Chloro-substituent may influence inter-chain packing and material properties. |
| Supramolecular Synthons | Forms predictable hydrogen bonding patterns with other molecules. | Potential for halogen bonding to direct crystal engineering. |
Redox-Active Materials and Electrochromic Systems
Bipyridinium salts, derived from bipyridines, are well-known for their redox activity and are the basis for viologen-based electrochromic materials. nih.gov These materials change color upon electrochemical reduction and oxidation. The redox properties of bipyridinium compounds can be tuned by altering the substituents on the pyridine (B92270) rings. nih.gov
While there is no specific research on the redox or electrochromic properties of this compound, it is anticipated that its quaternized derivatives would exhibit redox behavior. The electron-withdrawing nature of the chlorine atom would likely make the bipyridinium cation easier to reduce, thus shifting its redox potentials compared to unsubstituted analogues. This tunability is crucial for the design of electrochromic devices with specific color-switching characteristics and for the development of redox-active materials for applications such as in redox flow batteries. nih.gov Studies on star-shaped 4,4'-bipyridine derivatives have demonstrated their potential in multicolor solid electrochromic devices, highlighting the broad possibilities for functionalized bipyridines in this field. mdpi.com
Viologen-Based Derivatives and Their Redox Chemistry
Viologens, which are N,N'-disubstituted derivatives of 4,4'-bipyridine, are renowned for their reversible one-electron reduction processes, forming intensely colored radical cations. nih.gov This redox activity is central to their application in electrochromic devices, redox flow batteries, and molecular machines. frontiersin.org The redox potential of viologens can be tuned by the substituents on the bipyridine core. researchgate.net For instance, electron-donating groups can lower the redox potential. researchgate.net
A comprehensive review of the scientific literature reveals a significant focus on viologens derived from 4,4'-bipyridine. However, there is a notable absence of specific research detailing the synthesis and redox chemistry of viologen-based derivatives originating from this compound. While the general principles of viologen chemistry are well-established, the specific influence of the chloro- and positional isomeric substitution pattern of this compound on the redox potentials and stability of the resulting viologen species has not been reported.
Table 1: Redox Potentials of Selected Bipyridinium Derivatives
| Compound/Scaffold | Redox Process | Potential (V vs. SHE) | Reference |
| Methyl Viologen (from 4,4'-bipyridine) | Dication to Radical Cation | -0.45 | nih.gov |
| R-Vi (methyl-substituted 4,4'-bipyridine) | Dication to Radical Cation | -0.55 | researchgate.net |
| This compound Derivative | Not Reported | Not Reported | N/A |
This table is provided for illustrative purposes based on available data for related compounds, highlighting the lack of specific data for this compound derivatives.
Design of Stimuli-Responsive Materials
Stimuli-responsive, or "smart," materials can change their properties in response to external stimuli such as heat, light, solvent, or pH. Bipyridine-containing systems, particularly viologens, are key components in the design of such materials, exhibiting various chromic behaviors.
Thermochromism: Thermochromism is the reversible change of color with temperature. This property is often associated with changes in molecular aggregation or conformation. While thermochromic materials have been developed using 4,4'-bipyridine, for instance in coordination with polyoxomolybdates, there is no available research that specifically demonstrates the use of this compound in the synthesis of thermochromic materials. pku.edu.cnresearchgate.net The principles of thermochromism in materials can be based on phase transitions, changes in ligand geometry, or other complex multicomponent interactions. medcraveonline.com
Solvatochromism: Solvatochromism is the change in a substance's color depending on the polarity of the solvent. This phenomenon is often observed in compounds with a significant change in dipole moment upon electronic excitation. While solvatochromism is a known property for certain bipyridine derivatives and other polar heterocyclic compounds, specific studies detailing the solvatochromic properties of materials derived from this compound are not present in the current body of scientific literature. nih.govscirp.orgrsc.org
Basochromism: Basochromism, a color change in response to a change in basicity (pH), is another characteristic of certain stimuli-responsive materials. This is often due to the protonation or deprotonation of acidic or basic sites within the molecule, leading to a shift in the electronic absorption spectrum. Research on stimuli-responsive materials based on bipyridine moieties has demonstrated their potential for acid-base sensing. nih.gov However, there are no specific reports on the basochromic behavior of derivatives of this compound.
Theoretical and Computational Investigations of 4 Chloro 2,4 Bipyridine
Reaction Mechanism Studies
Computational Analysis of Reaction Pathways and Transition States (e.g., Nucleophilic Substitution)
Computational chemistry provides significant insights into the reaction mechanisms involving 4-Chloro-2,4'-bipyridine, particularly for fundamental reactions like nucleophilic substitution. Density Functional Theory (DFT) calculations are a primary tool for assessing the mechanisms of substitution reactions on pyridine-based compounds. rsc.org For nucleophilic substitution at an unsaturated carbon center, such as the chloro-substituted carbon on the pyridine (B92270) ring, the reaction is typically initiated by the attack of a nucleophile's orbital on the π-system of the pyridine ring. rsc.org
In reactions involving pyridine derivatives, the transition state's lowest unoccupied molecular orbital (LUMO) is often composed of mixed orbitals from both the nucleophile and the substrate. rsc.org This unique orbital mixing has led to the designation of the reaction mode as SNm, where 'm' signifies this mixed character. rsc.org For a molecule like this compound, a nucleophilic attack on the carbon atom bonded to the chlorine would proceed through a transition state where the C-Cl bond is partially broken and the new C-Nucleophile bond is partially formed. byjus.comlibretexts.org The geometry of this transition state is critical; for instance, in bimolecular nucleophilic substitution (SN2) reactions, a trigonal bipyramidal geometry is often observed at the transition state. libretexts.org
Computational studies on the nucleophilic substitution of similar molecules, such as acyl chlorides with pyridine, have detailed the bond lengths and angles of the transition state. For example, the reaction of acyl chloride with pyridine proceeds via a transition state where the C-N and C-Cl bond lengths are 2.05 Å and 2.29 Å, respectively. rsc.org These computational models allow for the prediction of reaction pathways, distinguishing between single-step concerted mechanisms and multi-step processes that may involve tetrahedral intermediates, depending on the nature of the leaving group and the nucleophile. rsc.org The coordination of the bipyridine unit to a metal center can also profoundly alter its reactivity, making the chlorine atoms more susceptible to nucleophilic displacement by lowering the activation barrier. researchgate.net
Activation Enthalpy Calculations
Activation enthalpy (ΔH°≠) is a key thermodynamic parameter derived from computational studies that quantifies the energy barrier for a chemical reaction. For nucleophilic substitution reactions involving chloro-bipyridine derivatives, DFT calculations have been employed to determine these values, shedding light on their reactivity.
These findings suggest that the activation enthalpy for nucleophilic substitution on this compound can be tuned by its chemical environment, particularly through coordination to metal centers.
Table 1: Calculated Activation Enthalpies (ΔH°≠) for Nucleophilic Substitution on Chloro-Bipyridine Compounds
| Compound | Nucleophile | Calculated ΔH°≠ (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Free 4-chloro-2,2'-bipyridine | OCH₃⁻ | 72.8 | researchgate.net |
| [Ru(bipy)₂(bipy-Cl)]²⁺ | OCH₃⁻ | 46.7 | researchgate.net |
| cis-[Ru(bipy)(biphenyl)(bipy-Cl)] (neutral) | OCH₃⁻ | 76.0 | researchgate.net |
| trans-[Ru(bipy)(biphenyl)(bipy-Cl)] (neutral) | OCH₃⁻ | 73.8 | researchgate.net |
Intermolecular Interactions and Crystal Engineering
Halogen Bonding Interactions Involving the Chloro Substituent
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.govrsc.org The chloro substituent in this compound can participate in such interactions, influencing its supramolecular assembly and crystal packing. The basis for this interaction is a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-Cl covalent bond. nih.gov
The strength of halogen bonds increases in the order Cl < Br < I and can be enhanced by the presence of electron-withdrawing groups on the molecule bearing the halogen. nih.govoup.com In the context of crystal engineering, halogen bonds are a powerful tool for constructing multicomponent supramolecular assemblies. oup.com The chloro group of this compound can interact with various halogen bond acceptors, such as the nitrogen atoms of other pyridine rings or other Lewis basic sites. researchgate.net For example, in related crystal structures, weak C-Cl···π(pyridyl) interactions have been observed, linking molecules into dimers and sheets. nih.gov While often considered a "weak" hydrogen bond, interactions like C-H···Cl are also recognized as attractive forces that can contribute to crystal stability. rsc.org The interplay of these halogen-based interactions with other noncovalent forces dictates the final crystal architecture.
Hydrogen Bonding Networks in Cocrystals
Crystal engineering heavily utilizes hydrogen bonding to design and construct novel supramolecular architectures. nih.gov The two nitrogen atoms in the this compound scaffold are potent hydrogen bond acceptors, making the molecule an excellent building block for forming cocrystals with various hydrogen bond donors, such as organic acids. researchgate.netmdpi.com
The formation of cocrystals is often guided by the creation of robust and predictable supramolecular synthons. rsc.org A common and well-studied example is the acid-pyridine heterosynthon, formed through a strong O-H···N hydrogen bond. rsc.orgresearchgate.net In cocrystals of 4,4'-bipyridine (B149096) with carboxylic acids, these synthons connect the constituent molecules into extended one-, two-, or three-dimensional networks. mdpi.comsemanticscholar.org For instance, 4,4'-bipyridine and two chloroacetic acid molecules are connected by strong intermolecular O-H···N hydrogen bonds (O···N distance of 2.582 Å) to form discrete supramolecular adducts. researchgate.net
Table 2: Examples of Hydrogen Bond Interactions in Bipyridine Cocrystals
| Bipyridine Derivative | Co-former | Interaction Type | Key Bond Distance / Angle | Reference |
|---|---|---|---|---|
| 4,4'-bipyridine | Chloroacetic Acid | O-H···N | O···N: 2.582(4) Å; O-H···N: 160(5)° | researchgate.net |
| 4,4'-bipyridine | Cinnamic Acid | O-H···N | O···N: 1.61(2) Å; O-H···N: 178.4(14)° | mdpi.com |
| 4,4'-bipyridine | Chloranilic Acid | Bifurcated N-H···O | Not specified | rsc.org |
Adsorption Phenomena on Surfaces
The interaction of pyridine-containing molecules with solid surfaces is a field of significant interest for applications in catalysis, molecular electronics, and sensor technology. Theoretical studies, particularly those using DFT, have been instrumental in predicting the adsorption behavior of such molecules. researchgate.net
When a molecule like this compound approaches a surface, such as silicon, it can adsorb in several configurations. First-principles calculations for pyridine on a Si(100)-2x1 surface have identified two primary adsorption states: an "N-end-on" state and a "side-on" state. researchgate.net
N-end-on Adsorption: In this state, the molecule interacts with the surface via the lone pair of electrons on one of the nitrogen atoms, forming a dative bond with a surface silicon atom. This is often a precursor state. researchgate.net
Side-on Adsorption: This configuration involves the formation of two new sigma bonds between the carbon atoms of the pyridine ring and two adjacent silicon atoms on the surface, resulting in a more strongly chemisorbed species. researchgate.net
The energetics predicted by these calculations suggest that the side-on adsorption state can be readily formed at low temperatures, potentially via the N-end-on precursor. researchgate.net For pyridine itself, the N-end-on adsorption is found to be the most favorable and proceeds without an energy barrier. researchgate.net The specific adsorption behavior of this compound would be influenced by the presence of the second pyridine ring and the chloro-substituent, which could affect the molecule's orientation and electronic interaction with the surface. Similar computational approaches have been used to study the co-adsorption of molecules like C, CO, and Cl₂ on surfaces such as ZrSiO₄ to understand reaction mechanisms at the atomic level. mdpi.com
Emerging Research Directions and Future Prospects for 4 Chloro 2,4 Bipyridine
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies for 4-Chloro-2,4'-bipyridine is a cornerstone for its widespread application. Current research is geared towards moving beyond traditional synthetic methods, which often involve harsh reaction conditions and the use of hazardous reagents.
One promising avenue is the application of modern cross-coupling reactions. While classical methods like Suzuki, Stille, and Negishi couplings have been staples in the synthesis of bipyridine derivatives, the focus is now shifting towards making these processes more sustainable. mdpi.comnih.gov This includes the use of more environmentally friendly solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave-assisted synthesis.
Furthermore, green chemistry principles are being increasingly integrated into the synthesis of bipyridine compounds. researchgate.net This involves exploring solventless reaction conditions and utilizing benign reagents. nih.govgctlc.org For instance, mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy, presents a highly sustainable alternative that minimizes solvent waste.
Future research in this area will likely focus on the development of catalytic systems that are not only highly efficient and selective for the synthesis of this compound but are also recyclable and based on earth-abundant metals. The overarching goal is to establish synthetic pathways that are not only economically viable but also have a minimal environmental footprint.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Cross-Coupling | Rapid heating, shorter reaction times | Increased yield, reduced energy consumption |
| Solventless Reactions | Reactions conducted without a solvent medium | Minimized waste, simplified purification |
| Mechanochemistry | Use of mechanical force to induce reactions | High efficiency, applicability to a wide range of substrates |
| Catalysis with Earth-Abundant Metals | Utilization of catalysts based on metals like iron or copper | Reduced cost, lower toxicity compared to precious metal catalysts |
Advanced Functional Materials Development
The unique molecular architecture of this compound makes it an excellent candidate for the development of advanced functional materials. Its ability to act as a ligand for metal ions is at the forefront of this research, particularly in the creation of coordination polymers and metal-organic frameworks (MOFs).
Coordination polymers constructed from bipyridine ligands have shown a remarkable range of topologies and properties. rsc.org The introduction of a chloro-substituent in this compound can influence the resulting structure and functionality of these materials. For example, it can modulate the electronic properties of the material and introduce specific interaction sites.
The development of porous materials, such as MOFs, using this compound as a linker is a particularly exciting prospect. These materials could be designed to have tailored pore sizes and chemical environments, making them suitable for applications in gas storage and separation. The chloro group could play a crucial role in the selective adsorption of certain molecules.
| Material Class | Key Features | Potential Applications of this compound-based Materials |
| Coordination Polymers | Tunable structures, diverse functionalities | Sensors, catalysts, magnetic materials |
| Metal-Organic Frameworks (MOFs) | High porosity, large surface area | Gas storage, separation, drug delivery |
| Photosensitizers | Ability to absorb and transfer light energy | Solar cells, photodynamic therapy |
Applications in Advanced Catalysis and Energy Conversion
Bipyridine-based metal complexes have long been recognized for their catalytic prowess, and this compound is poised to contribute to this field. The electronic properties of the bipyridine ligand, which can be fine-tuned by substituents, play a critical role in the activity and selectivity of the metal catalyst. The electron-withdrawing nature of the chlorine atom in this compound can significantly impact the catalytic performance of its metal complexes.
A key area of interest is the use of these complexes in the electrochemical reduction of carbon dioxide (CO2). Rhenium and other transition metal complexes with bipyridine ligands have been shown to be effective catalysts for the conversion of CO2 into valuable chemical feedstocks. nih.gov The specific substitution pattern of this compound could lead to catalysts with improved efficiency and selectivity for this important transformation.
Furthermore, the development of photosensitizers for solar energy conversion is another promising application. Ruthenium and other metal complexes of bipyridines are known for their ability to absorb light and participate in electron transfer processes. nih.gov By incorporating this compound into these complexes, it may be possible to modulate their photophysical properties and enhance their performance in artificial photosynthetic systems.
| Application Area | Role of this compound | Potential Impact |
| CO2 Reduction Catalysis | Ligand in transition metal complexes | More efficient and selective conversion of CO2 to fuels |
| Solar Energy Conversion | Component of photosensitizers | Improved light harvesting and charge separation in solar cells |
| Oxidation Catalysis | Ligand to stabilize high-valent metal centers | Development of robust catalysts for challenging oxidation reactions |
Interdisciplinary Research with Biological Systems (excluding clinical data)
The intersection of chemistry and biology offers exciting opportunities for the application of this compound. Bipyridine derivatives have been investigated for a range of biological activities, and the unique substitution pattern of this compound may impart novel properties.
One area of active research is the development of new antimicrobial agents. Coordination polymers and metal complexes containing bipyridine ligands have demonstrated significant antimicrobial activity. nova.edu The presence of the chlorine atom in this compound could enhance this activity or lead to a different spectrum of activity against various pathogens.
Moreover, the potential of this compound and its derivatives as precursors for biologically active molecules is being explored. Bipyridine-containing compounds have shown promise as scaffolds for the development of new therapeutic agents. mdpi.comnih.gov Future research will likely involve the synthesis of a library of compounds derived from this compound and the evaluation of their biological activities in various in vitro assays.
| Research Area | Potential Role of this compound | Investigational Approach |
| Antimicrobial Agents | As a ligand in antimicrobial metal complexes or as a standalone agent | In vitro screening against a panel of bacteria and fungi |
| Enzyme Inhibition | Design of molecules that can bind to the active site of specific enzymes | Molecular docking studies followed by in vitro enzyme inhibition assays |
| Bioimaging | Development of fluorescent probes for the detection of specific biomolecules | Synthesis of fluorescently labeled derivatives and their evaluation in cell imaging studies |
Computational Design and Predictive Modeling for New Applications
Computational chemistry is becoming an indispensable tool in the design and discovery of new molecules and materials. In the context of this compound, computational methods can provide valuable insights into its properties and guide the experimental efforts towards the most promising applications.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. researchgate.net DFT calculations can be used to predict the geometric and electronic properties of this compound and its metal complexes. This information is crucial for understanding its reactivity and for designing new catalysts and functional materials.
Predictive modeling can also be employed to screen for potential applications of this compound. For example, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to biological targets, thereby guiding the design of new therapeutic agents. Similarly, computational screening of MOFs based on this compound can help identify the most promising candidates for specific gas separation applications.
| Computational Method | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, and spectroscopic properties | Understanding of reactivity, prediction of catalytic activity |
| Molecular Docking | Simulation of binding to biological targets | Identification of potential drug candidates |
| Molecular Dynamics (MD) | Simulation of the behavior of materials over time | Insight into the stability and dynamics of MOFs and coordination polymers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
